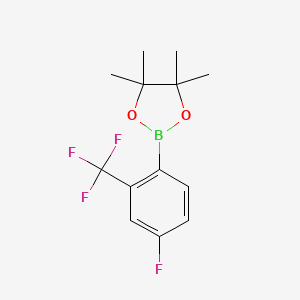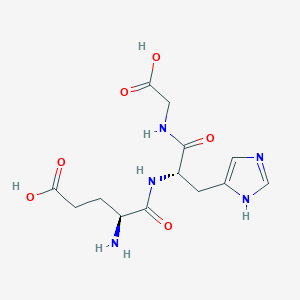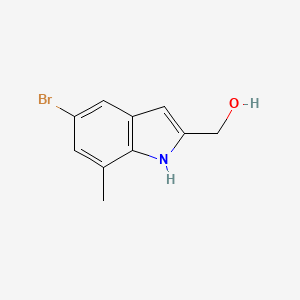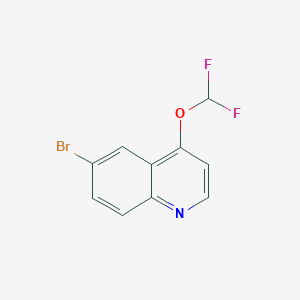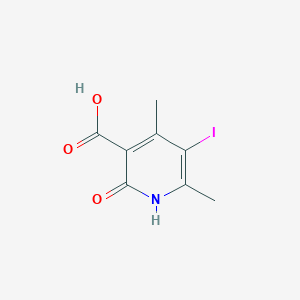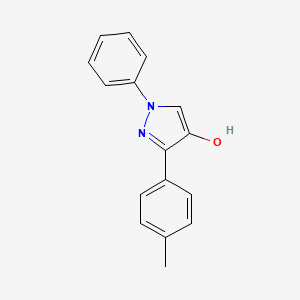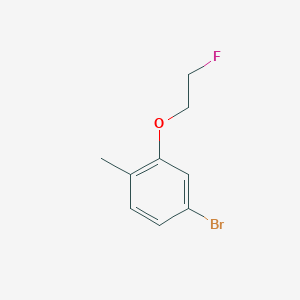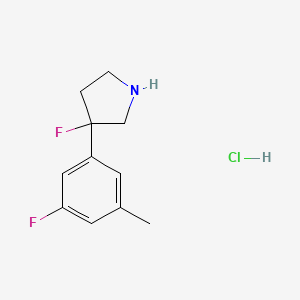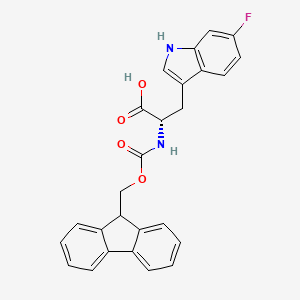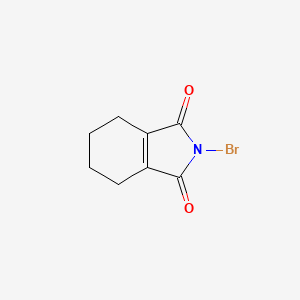
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as 2-Bromo-THI-1,3-dione, is a heterocyclic compound that has recently gained attention due to its potential applications in medicinal chemistry, organic synthesis, and materials science. This compound is a member of the isoindole family and is defined by its five-membered ring structure with a bromine substituent. It has been found to be a useful building block for the synthesis of a variety of compounds and has been used in a number of applications, including as a ligand for metal complexes and as a catalyst for organic reactions.
Aplicaciones Científicas De Investigación
1. Formation and Reduction Processes
- Research has shown that substituted 1,3-dihydro-2H-isoindoles can be prepared and subjected to palladium-catalyzed formate reduction, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles. This reduction process is significant in the synthesis of various derivatives of tetrahydro-2H-isoindoles, including 4,5,6,7-tetrahydroisoindole-1,3-diones (Hou et al., 2007).
2. Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
- A new synthesis method has been developed for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. This method involves epoxidation and opening of the epoxide with nucleophiles, leading to amino and triazole derivatives (Tan et al., 2016).
3. Novel Routes to Isoindolobenzazepines
- Studies have explored new routes to isoindolobenzazepines, involving reactions of phthalimidin-2-ylacetic acid derivatives. This research provides insight into the chemical behavior of related isoindole compounds and their potential applications in synthesizing complex nitrogen heterocycles (Scartoni et al., 1979).
4. Functionalization of Isoindole-1,3-diones
- The functionalization of isoindole-1,3-diones has been studied, revealing various chemical reactions that these compounds can undergo. This includes pseudo-allylic halogenation and replacement of halogen atoms with methoxy groups (Khusnitdinov et al., 2019).
5. Synthesis of Polysubstituted Isoindole-1,3-dione Analogues
- Researchers have synthesized new polysubstituted isoindole-1,3-dione analogues from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione. This synthesis included the formation of epoxide, triacetate, and tricyclic derivatives, expanding the range of isoindole-1,3-dione derivatives (Tan et al., 2014).
Propiedades
IUPAC Name |
2-bromo-4,5,6,7-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJAIACPITNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)
